

In Vivo Dosing Protocol for Tumor Xenograft Models

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Compound Focus: Barasertib

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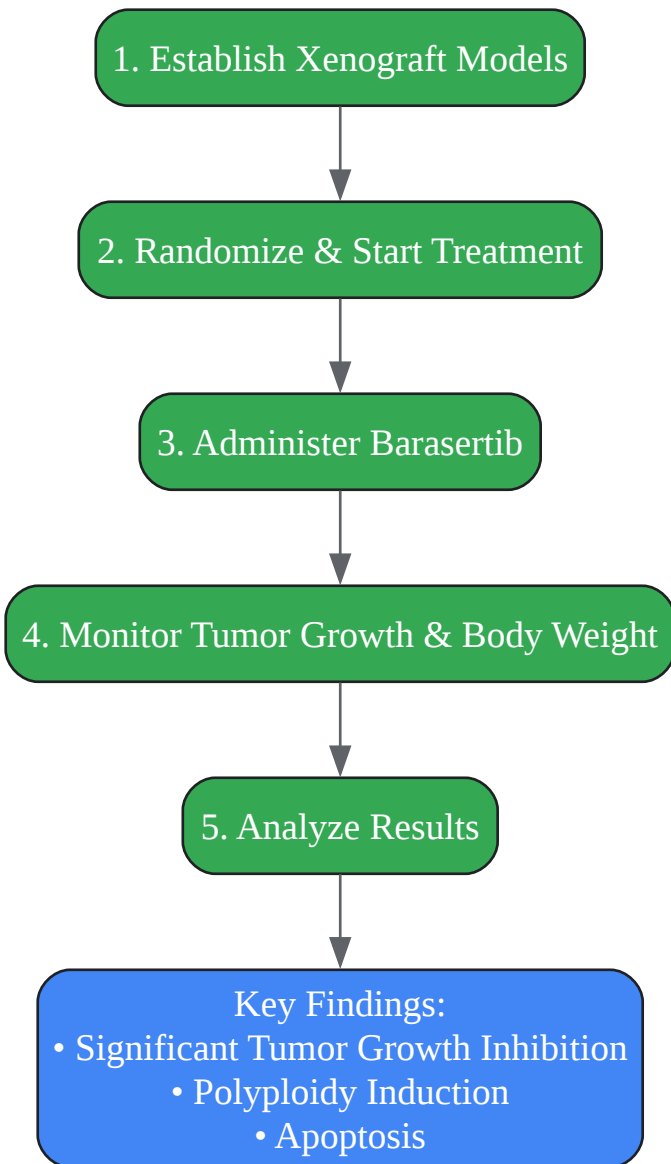
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The table below summarizes the established in vivo dosing protocol for **Barasertib** from key preclinical studies [1] [2] [3].

Parameter	Specification
Recommended Dose	150 mg/kg/day [1] [3]
Administration Route	Subcutaneous (s.c.) infusion [1] [2]
Infusion Duration	48-hour continuous infusion [1] [2]
Dosing Frequency	Every 21-25 days (single cycle) or as per study design [1] [3]
Vehicle/Formulation	Tris buffer (pH 9) [2]
Delivery Apparatus	Subcutaneously implanted osmotic mini-pumps (e.g., Alzet model 2001D) [2]
Animal Model	Female nude mice (nu/nu) [1] [2]

Experimental Workflow & Key Findings

A typical in vivo efficacy study involves the following steps, from model establishment to data analysis:



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Detailed Methodology

- **Xenograft Establishment:** Inoculate female nude mice subcutaneously with human cancer cells (e.g., (1×10^7) SW620, (5×10^6) Colo205, or (1×10^6) HCT116 cells) [2].
- **Randomization:** Once tumors reach a defined palpable size (e.g., 0.2-0.4 cm³), randomize animals into treatment and control groups (n=8-14) [2].
- **Drug Administration:** Administer **Barasertib** as a 48-hour continuous subcutaneous infusion at 150 mg/kg/day using osmotic mini-pumps. The control group receives the vehicle alone [1] [2].

- **Monitoring:** Measure tumor volume (using callipers) and record animal body weight at least twice weekly to assess efficacy and tolerability [2].
- **Endpoint Analysis:** At the end of the study, tumors are excised for further analysis. Growth inhibition is assessed by comparing the differences in tumor volume between control and treated groups, with statistical significance evaluated using a one-tailed, two-sample t-test [2].

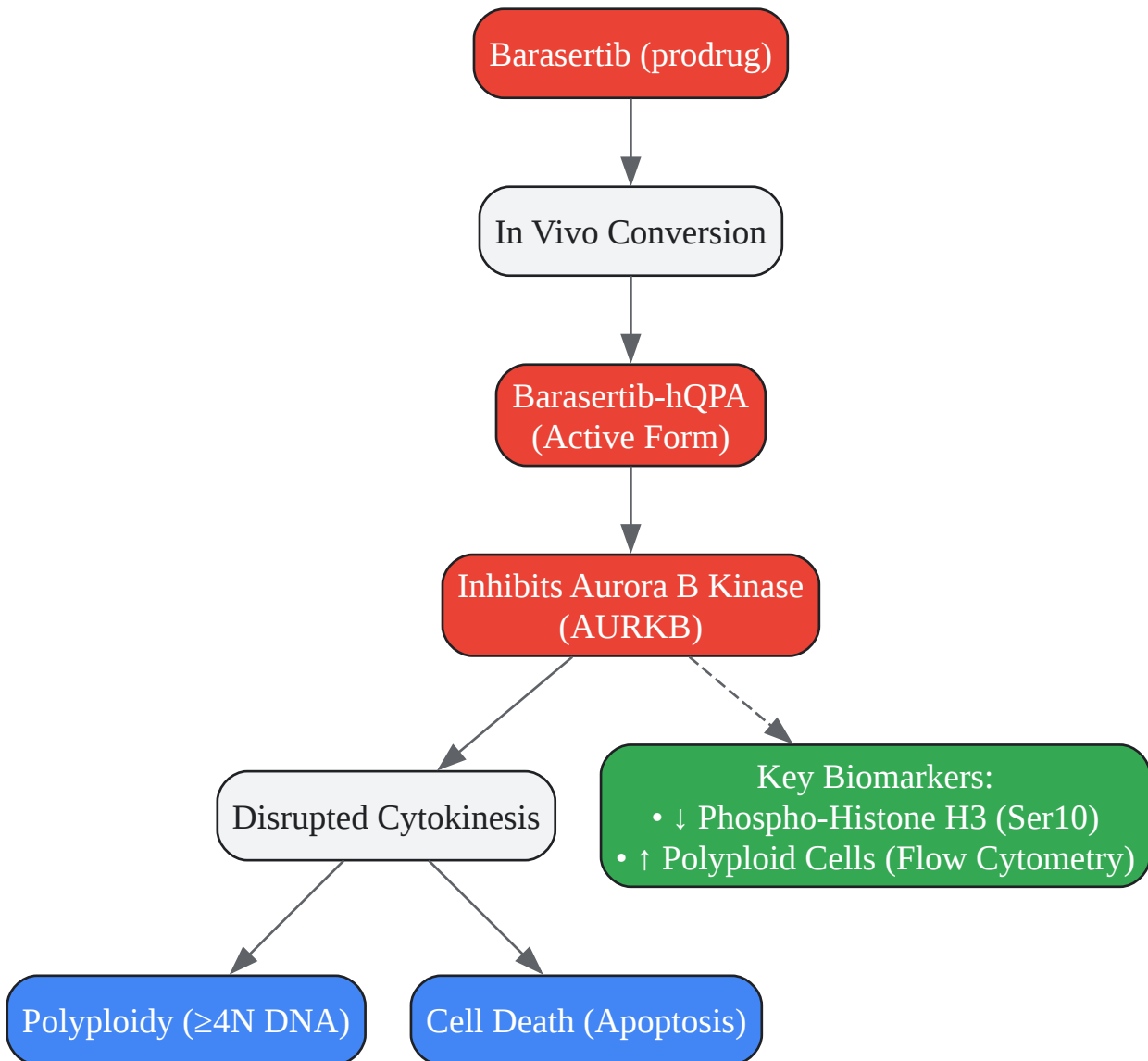
Efficacy Data from Preclinical Studies

The table below quantifies the antitumor efficacy of **Barasertib** monotherapy in various xenograft models [1] [3].

Xenograft Model	Tumor Growth Inhibition (TGI)	Statistical Significance	Observation Day
SW620 (Colorectal)	79%	P < 0.001	Day 23
HCT116 (Colorectal)	60%	P < 0.001	Day 25
Colo205 (Colorectal)	81%	P < 0.05	Day 21

Mechanism of Action & Biomarker Analysis

Barasertib is a prodrug rapidly converted in vivo to its active form, **barasertib**-hydroxyquinazoline pyrazol anilide (**barasertib**-hQPA), a highly potent and selective inhibitor of Aurora B kinase (AURKB) [1] [4]. The cellular mechanism and key biomarkers for assessing target engagement and efficacy are outlined below.



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To confirm the mechanism of action, analyze excised tumor tissue:

- **Flow Cytometry:** Single cells from disaggregated **Barasertib**-treated tumors show a significant increase in the population of cells with **≥4N DNA content**, indicating polyploidy [1].
- **Phospho-Histone H3 (pH3) Analysis:** A significant decrease in phosphorylated histone H3 (pH3) levels, a direct substrate of AURKB, confirms target engagement [1].

Important Considerations for Your Research

- **Combination Therapy Potential: Barasertib** has shown enhanced efficacy when combined with other agents. For example, a **sequential combination with 5-fluorouracil (5-FU)** in colorectal cancer models augmented the effectiveness of chemotherapy [5]. Scheduling can be critical; in some cases, dosing **Barasertib** *after* another agent (like a MEK inhibitor) proved more beneficial [2].
- **Clinical Correlation:** The 150 mg/kg/day dose in mice is a preclinical dose. In human clinical trials for other indications (like acute myeloid leukemia), the maximum tolerated dose (MTD) was established as 1200 mg administered as a 7-day continuous intravenous infusion [6]. Hematological toxicity (neutropenia) was the primary dose-limiting toxicity in clinics [7] [6].

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